3-Nonylpyrido[3,2-E][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonylpyrido[3,2-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyridine ring fused with a triazine ring and a nonyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonylpyrido[3,2-E][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a nonyl-substituted pyridine derivative with a triazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonylpyrido[3,2-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nonyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Nonylpyrido[3,2-E][1,2,4]triazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Nonylpyrido[3,2-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Nonylpyrido[3,2-E][1,2,4]triazine include other triazine derivatives such as:
- 1,2,4-Triazine-3-amine derivatives
- Triazolo-triazine derivatives
- Tetrazine derivatives
Uniqueness
The presence of the nonyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
59850-35-0 |
---|---|
Molekularformel |
C15H22N4 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
3-nonylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C15H22N4/c1-2-3-4-5-6-7-8-11-14-17-13-10-9-12-16-15(13)19-18-14/h9-10,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
WHDGRRRBXDBCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC2=C(N=CC=C2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.